3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the desired triazolopyrimidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of additional ring structures.
Scientific Research Applications
3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione include:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a different heterocyclic framework but are studied for similar applications in medicinal chemistry and material science.
Triazolo[1,5-a]pyrimidine derivatives: These compounds also contain a triazole ring and are investigated for their potential pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c1-3-32-15-10-8-13(9-11-15)18-25-26-21-28(12-14-6-4-5-7-16(14)23)17-19(30)24-22(31)27(2)20(17)29(18)21/h4-11H,3,12H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFFKQGPJOMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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